molecular formula C19H19ClN2O3S B2633973 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-16-7

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2633973
CAS No.: 851808-16-7
M. Wt: 390.88
InChI Key: AHEQVBURHIDUOT-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, and a dimethoxybenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chlorobenzyl chloride and 3,5-dimethoxybenzoyl chloride. These intermediates are then reacted with appropriate nucleophiles and catalysts under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: This compound shares the chlorophenyl and sulfanyl groups but has a different core structure.

    4-Methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole: Another compound with a sulfanyl group but different substituents and core structure.

Uniqueness

  • The combination of the chlorophenyl, sulfanyl, and dimethoxybenzoyl groups in 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole provides unique chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-7-6-21-19(22)26-12-13-4-3-5-15(20)8-13/h3-5,8-11H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEQVBURHIDUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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